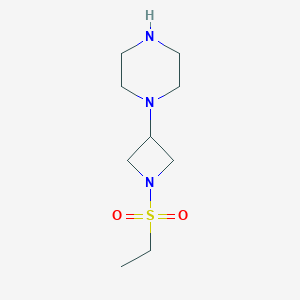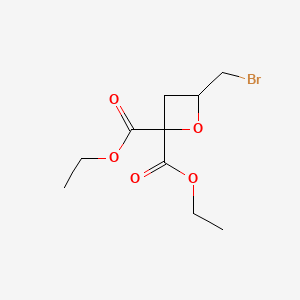
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Chemical Reactions Analysis
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and time are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups.
Scientific Research Applications
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The oxetane ring structure is known to influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate can be compared with other similar compounds, such as:
2,2-Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
Other Oxetane Derivatives: Various oxetane derivatives with different substituents and functional groups, each with unique properties and applications.
Properties
Molecular Formula |
C10H15BrO5 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate |
InChI |
InChI=1S/C10H15BrO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 |
InChI Key |
XANIWKFLHWXJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(O1)CBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


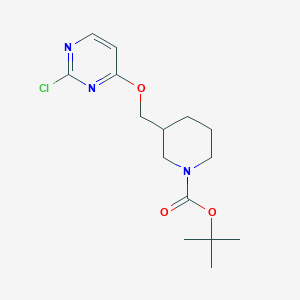
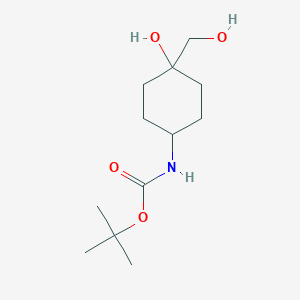
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
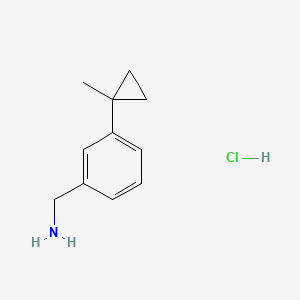
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
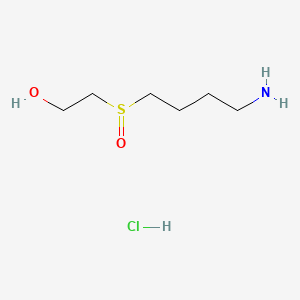
![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
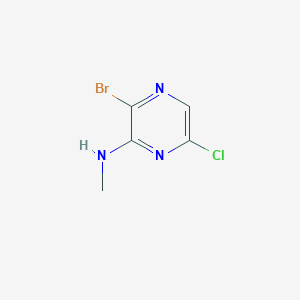
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
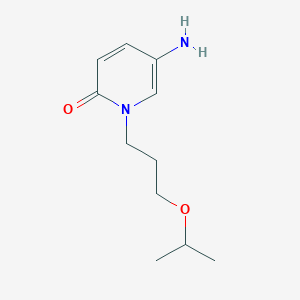
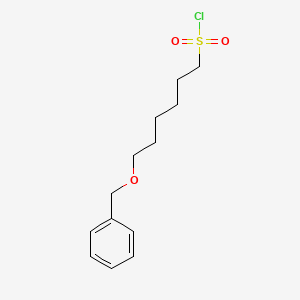
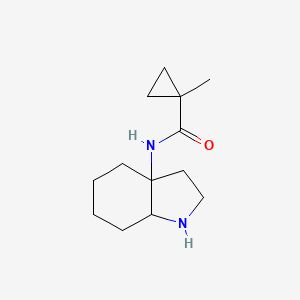
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
